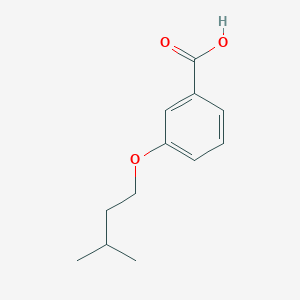

3-(3-methylbutoxy)benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of “3-(3-methylbutoxy)benzoic Acid” involves the esterification of 3-methylbutanol and benzoic acid. It is used as an intermediate in the synthesis of pharmaceuticals and other compounds.

Molecular Structure Analysis

The molecular formula of “this compound” is C12H16O3 . The structure contains a benzoic acid moiety and a 3-methylbutoxy group attached to the benzene ring .

Scientific Research Applications

3-(3-methylbutoxy)benzoic Acid has been used in a variety of scientific research applications. It has been used as a model compound for studying the metabolism of benzoic acid and its derivatives. This compound has also been used in studies of the cytotoxicity and genotoxicity of carboxylic acid derivatives. In addition, it has been used in studies on the inhibition of enzymes, including the inhibition of cyclooxygenase-2 and the inhibition of monoamine oxidase. Finally, this compound has been used as a substrate for the synthesis of various compounds, such as bromo-3-methylbutoxybenzoic acid, which is used as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

Target of Action

This compound is structurally similar to benzoic acid, which is known to have antimicrobial properties . .

Mode of Action

The mode of action of 3-(3-methylbutoxy)benzoic Acid is not fully understood at this time. As a derivative of benzoic acid, it may share some of its properties. Benzoic acid is known to inhibit the growth of fungi and some bacteria by disrupting their internal pH balance . .

Biochemical Pathways

Benzoic acid, a structurally similar compound, is known to be involved in the shikimate pathway for the biosynthesis of phenolic acids . It’s also involved in the β-oxidative pathway . .

Pharmacokinetics

The molecular weight of this compound is 208.25364 , which may influence its absorption and distribution

Result of Action

Given its structural similarity to benzoic acid, it may have antimicrobial properties . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other compounds can affect the activity of this compound. For example, benzoic acid’s antimicrobial activity is known to be more effective at lower pH levels . .

Advantages and Limitations for Lab Experiments

The use of 3-(3-methylbutoxy)benzoic Acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, this compound has been found to have a variety of biological activities, making it a useful tool for investigating the mechanism of action of various compounds. However, there are some limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and is prone to hydrolysis under basic conditions. In addition, this compound has a relatively low solubility in water, making it difficult to use in aqueous solutions.

Future Directions

The potential therapeutic applications of 3-(3-methylbutoxy)benzoic Acid are an area of active research. Further studies are needed to investigate the mechanism of action of this compound in various biological systems. In addition, more research is needed to explore the potential therapeutic applications of this compound, including the treatment of inflammatory diseases, the modulation of ion channels, and the prevention of cancer. Finally, further studies are needed to investigate the potential toxicity of this compound and to develop safe and effective delivery systems for its use in clinical trials.

Synthesis Methods

3-(3-methylbutoxy)benzoic Acid can be synthesized in a two-step process. In the first step, benzoic acid is reacted with methylbutylchloride in the presence of an anhydrous solvent such as dichloromethane. This reaction produces 3-chloro-3-methylbutoxybenzoic acid as the major product. In the second step, the 3-chloro-3-methylbutoxybenzoic acid is reacted with sodium hydroxide in aqueous solution to yield this compound as the final product.

properties

IUPAC Name |

3-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)6-7-15-11-5-3-4-10(8-11)12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCWIVDRDZHCRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406531 |

Source

|

| Record name | 3-(3-methylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128161-60-4 |

Source

|

| Record name | 3-(3-methylbutoxy)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)

![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)

![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)